molecular formula C13H16O3 B097981 Benzoic acid, 3-cyclohexyl-2-hydroxy- CAS No. 16094-36-3

Benzoic acid, 3-cyclohexyl-2-hydroxy-

Cat. No.: B097981
CAS No.: 16094-36-3
M. Wt: 220.26 g/mol
InChI Key: QRHLHCSHBDVRNB-UHFFFAOYSA-N
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Description

Benzoic acid, 3-cyclohexyl-2-hydroxy-, is a substituted benzoic acid derivative characterized by a hydroxyl (-OH) group at the 2-position and a cyclohexyl group at the 3-position of the aromatic ring. Cyclohexyl-substituted benzoic acids are often intermediates in pharmaceuticals or fine chemicals, as seen in compounds like N-(cyclohexylcarbonyl)-D-phenylalanine (a derivative of cyclohexanecarboxylic acid) . The cyclohexyl group enhances lipophilicity, which can influence bioavailability and metabolic stability in drug design .

Properties

CAS No.

16094-36-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-cyclohexyl-2-hydroxybenzoic acid

InChI

InChI=1S/C13H16O3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h4,7-9,14H,1-3,5-6H2,(H,15,16)

InChI Key

QRHLHCSHBDVRNB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetrotide is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents.

    Cleavage of the peptide: from the resin and removal of protecting groups.

Industrial Production Methods: Industrial production of cetrorelix acetate involves large-scale solid-phase peptide synthesis followed by purification processes such as high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Cetrotide undergoes various chemical reactions, including:

    Oxidation: This can occur at the methionine residues within the peptide chain.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide or performic acid.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reactions: Use of specific amino acid derivatives and coupling reagents like HATU or DIC.

Major Products: The primary product of these reactions is modified cetrorelix with altered functional groups, which can affect its biological activity and stability .

Scientific Research Applications

Cetrotide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Target Compound:
  • Benzoic acid, 3-cyclohexyl-2-hydroxy-: Substituents: Cyclohexyl (position 3), hydroxyl (position 2).
Analogues:

3-Hydroxybenzoic Acid (m-Hydroxybenzoic Acid) :

  • Substituents : Hydroxyl (position 3).
  • Key Differences : Lacks the cyclohexyl group, resulting in lower molecular weight (138.12 g/mol) and higher acidity (pKa ~3.82). Used in polymer synthesis and as a biochemical intermediate.

Benzoic Acid, 3-[(Cyclohexylcarbonyl)Amino]-2-Methyl- : Substituents: Cyclohexylcarbonylamino (position 3), methyl (position 2). Key Differences: The methyl group reduces steric hindrance compared to hydroxyl, while the cyclohexylcarbonylamino group introduces amide functionality. Higher molecular weight (261.32 g/mol) and predicted boiling point (478.5°C) suggest greater thermal stability.

Benzoic Acid, 2-Amino-, Cyclohexyl Ester : Substituents: Amino (position 2), cyclohexyl ester (position 1). Key Differences: Esterification reduces acidity, making it suitable as a flavor ingredient (FEMA GRAS 2351). The amino group enables participation in Schiff base formation.

Benzoic Acid, 2-Hydroxy-4-Methoxy-3-(3-Methyl-2-Butenyl)-6-(2-Phenylethyl)- :

  • Substituents : Hydroxyl (position 2), methoxy (position 4), prenyl (position 3), phenylethyl (position 6).
  • Key Differences : Complex substituents enhance steric effects and aromatic interactions. Used in natural product isolation (e.g., plant metabolites).

Physical and Chemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) pKa Boiling Point (°C) Key Applications
Benzoic acid, 3-cyclohexyl-2-hydroxy-* C₁₃H₁₆O₃ 220.27 (calculated) ~4.2† ~300‡ Pharmaceutical intermediate (inferred)
3-Hydroxybenzoic acid C₇H₆O₃ 138.12 3.82 Sublimes Polymer synthesis
3-[(Cyclohexylcarbonyl)Amino]-2-Methyl-benzoic acid C₁₅H₁₉NO₃ 261.32 3.82 (predicted) 478.5 (predicted) Drug intermediate
2-Amino-benzoic acid cyclohexyl ester C₁₃H₁₇NO₂ 219.28 N/A N/A Flavoring agent (FEMA 2351)

† Predicted based on substituent effects; ‡ Estimated based on similar cyclohexyl-substituted compounds.

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